2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide
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Overview
Description
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide is an organic compound that features a benzamide core substituted with benzyloxy and bromo groups, as well as a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide typically involves several key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Cyclobutyl Amide Formation: The final step involves the formation of the amide bond between the benzamide core and the cyclobutyl group, which can be achieved using cyclobutylamine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromo groups may facilitate binding to active sites, while the cyclobutyl group can influence the compound’s overall conformation and stability . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-chloro-N-cyclobutylbenzamide: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-5-fluoro-N-cyclobutylbenzamide: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-5-iodo-N-cyclobutylbenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the benzyloxy, bromo, and cyclobutyl groups also provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-14-9-10-17(22-12-13-5-2-1-3-6-13)16(11-14)18(21)20-15-7-4-8-15/h1-3,5-6,9-11,15H,4,7-8,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFUBHMIIFXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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